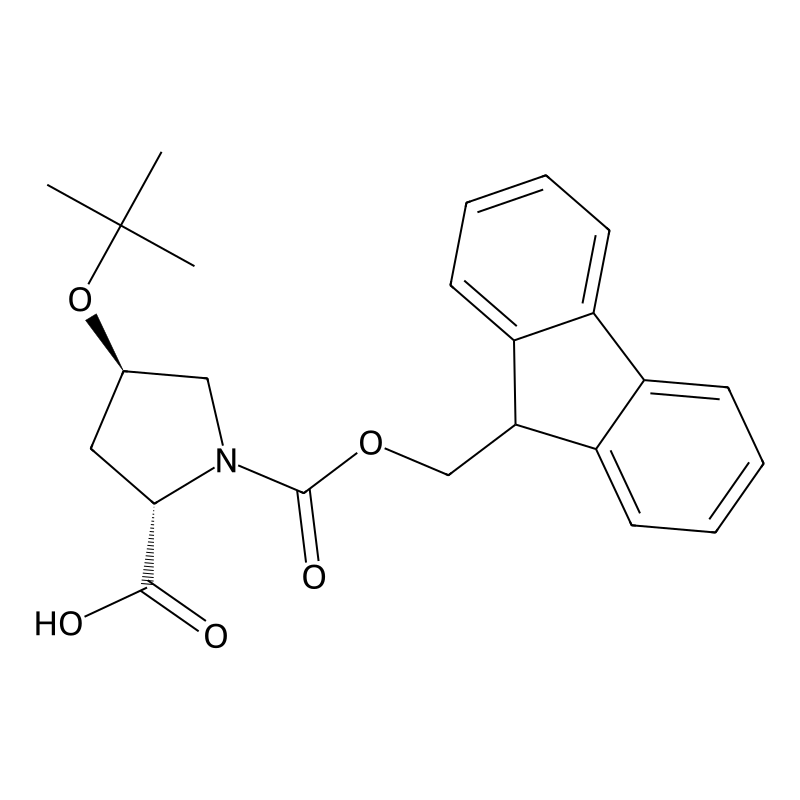

Fmoc-Hyp(tBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

“Fmoc-Hyp(tBu)-OH” is used in the Fmoc/tBu solid-phase peptide synthesis . This method is the choice for the synthesis of peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Detailed Description of the Methods of Application or Experimental Procedures

The Fmoc/tBu solid-phase peptide synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .

Thorough Summary of the Results or Outcomes Obtained

Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters

“Fmoc-Hyp(tBu)-OH” is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters .

Specific Scientific Field: This application falls under the field of biochemistry .

Comprehensive and Detailed Summary of the Application: A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been developed . This method enables access to peptide thioester surrogates .

Detailed Description of the Methods of Application or Experimental Procedures: A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed . The resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .

Thorough Summary of the Results or Outcomes Obtained: This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .

Greening Fmoc/tBu Solid-phase Peptide Synthesis

“Fmoc-Hyp(tBu)-OH” is also used in greening Fmoc/tBu solid-phase peptide synthesis .

Specific Scientific Field: This application falls under the field of green chemistry .

Comprehensive and Detailed Summary of the Application: The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings . It is hampered by high solvent consumption for washings after each of the two main steps .

Detailed Description of the Methods of Application or Experimental Procedures: In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . This involves analyzing each synthetic step separately .

Fmoc-Hydroxyproline (tert-butyl)-hydroxylamine, commonly referred to as Fmoc-Hyp(tBu)-OH, is a derivative of hydroxyproline, an amino acid that plays a significant role in the structure of collagen. The compound has the chemical formula C24H27NO5 and a molecular weight of approximately 409.47 g/mol. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect amino groups during the formation of peptide bonds. The presence of a tert-butyl group enhances the compound's solubility and stability, making it suitable for various chemical applications .

Fmoc-Hyp(tBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of this amino acid with other amino acids to form peptides. The tert-butyl group can also be removed under acidic conditions, which further facilitates the synthesis of complex peptide structures .

The compound can undergo various reactions typical of amino acids, including:

- N-acylation: Reaction with acyl chlorides or anhydrides to form amides.

- Peptide bond formation: Coupling with other amino acids using coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to create longer peptide chains .

The synthesis of Fmoc-Hyp(tBu)-OH typically involves:

- Protection of Hydroxyproline: Starting with hydroxyproline, the hydroxyl group is protected using the Fmoc group through a reaction with 9-fluorenylmethoxycarbonyl chloride.

- Tert-butyl Protection: The carboxylic acid group can be protected using tert-butyl esterification methods.

- Purification: The resulting compound is purified through techniques such as chromatography to obtain the desired purity level .

Fmoc-Hyp(tBu)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, particularly those involving collagen-like sequences.

- Bioconjugation: Its reactive functional groups allow for conjugation with other biomolecules for drug delivery systems or diagnostic applications.

- Research: Used in studies exploring protein folding and stability due to its role in collagen structure .

Studies on Fmoc-Hyp(tBu)-OH's interactions focus on its role in peptide formation and stability. Its unique structure allows it to mimic natural hydroxyproline's interactions within peptides, influencing their folding and biological activity. Additionally, research indicates that compounds with hydroxyproline residues can affect cellular signaling pathways involved in tissue repair and fibrosis .

Fmoc-Hyp(tBu)-OH shares structural similarities with several other compounds that also contain hydroxyproline derivatives or related structures. Here are some notable comparisons:

The uniqueness of Fmoc-Hyp(tBu)-OH lies in its combination of protective groups (Fmoc and tert-butyl) that enhance its solubility and stability during peptide synthesis while maintaining biological relevance due to its hydroxyproline backbone.

Synthetic Routes and Chemical Approaches

The synthesis of fluorenylmethoxycarbonyl-hydroxyproline-tert-butyl-hydroxide represents a sophisticated application of modern organic chemistry principles, combining multiple protection strategies to create a versatile building block for peptide synthesis [1] [2]. The compound, with molecular formula C24H27NO5 and molecular weight 409.47 g/mol, serves as a critical intermediate in solid-phase peptide synthesis applications [3] [4].

The primary synthetic approach involves a sequential protection strategy beginning with trans-4-hydroxyproline as the starting material [5]. The initial step requires protection of the hydroxyl group using tert-butanol under acidic conditions, typically employing concentrated sulfuric acid or para-toluenesulfonic acid as catalysts [6]. This reaction proceeds through carbocation formation, where the tert-butyl group forms a stable ether linkage with the hydroxyl functionality at the 4-position of the proline ring .

Following hydroxyl protection, the amino group requires fluorenylmethoxycarbonyl protection through reaction with fluorenylmethyloxycarbonyl chloride [5] [8]. The reaction is typically conducted in the presence of sodium bicarbonate in a biphasic tetrahydrofuran-water system at temperatures ranging from 25-30°C [5]. The reaction mechanism involves nucleophilic attack of the amino nitrogen on the carbonyl carbon of the fluorenylmethoxycarbonyl chloride, resulting in formation of the carbamate linkage [8].

Alternative synthetic approaches have been documented utilizing fluorenylmethylsuccinimidyl carbonate as the protecting reagent [8]. This method offers advantages in terms of reaction selectivity and reduced side product formation compared to the chloride-based approach [8]. The succinimidyl ester method typically achieves higher yields and requires milder reaction conditions [8].

Table 1: Chemical and Physical Properties of Fluorenylmethoxycarbonyl-Hydroxyproline-tert-Butyl-Hydroxide

| Property | Value/Description |

|---|---|

| Molecular Formula | C24H27NO5 [1] [2] |

| Molecular Weight | 409.47 g/mol [1] [2] |

| Chemical Analysis System Number | 122996-47-8 [1] [2] |

| Chemical Name | N-α-Fluorenylmethoxycarbonyl-O-tert-butyl-L-trans-4-hydroxyproline [2] [9] |

| Melting Point | 63°C [2] |

| Optical Activity | [α]20/D −25±2.5°, c = 1% in methanol [3] [4] |

| Solubility | Soluble in dimethylformamide, dichloromethane, methanol [2] |

| Storage Temperature | 2-8°C [3] [4] |

| Purity | ≥98.0% (high performance liquid chromatography) [2] [3] |

The stereochemical considerations during synthesis are particularly critical, as the compound must maintain the L-configuration at the alpha carbon while preserving the trans-relationship between the carboxylic acid and hydroxyl substituents [10] . Modern synthetic protocols employ careful temperature control and specific base selection to minimize epimerization risks during the protection sequence [10].

Protection Strategies for Hydroxyproline

Hydroxyproline protection strategies have evolved significantly to address the unique challenges posed by the dual functional groups present in this amino acid derivative [11] [10]. The tert-butyl protection strategy represents one of the most widely employed approaches due to its stability under basic conditions and selective removal under acidic conditions [10] [12].

The tert-butyl protecting group demonstrates exceptional stability during standard solid-phase peptide synthesis conditions, remaining intact during repeated exposure to piperidine-based deprotection cycles [12] [13]. This stability derives from the bulky nature of the tert-butyl group, which prevents nucleophilic attack under basic conditions while remaining susceptible to acid-catalyzed cleavage [12].

Research has demonstrated alternative protection strategies for hydroxyproline derivatives, including trityl protection, which offers orthogonal deprotection capabilities [10]. The trityl protecting group can be selectively removed using 2% trifluoroacetic acid, allowing for sequential modification of protected peptides on solid support [10]. This approach has proven particularly valuable in proline editing methodologies, where post-synthetic modification of hydroxyproline residues is desired [10].

Silyl-based protection using tert-butyldimethylsilyl chloride represents another viable approach, offering base-labile protection that can be removed using tetrabutylammonium fluoride [10]. This strategy provides complementary orthogonality to acid-labile protecting groups and has found application in complex peptide synthesis scenarios [10].

Table 2: Protection Strategies for Hydroxyproline Derivatives

| Protection Group | Removal Conditions | Stability | Applications |

|---|---|---|---|

| tert-Butyl | Trifluoroacetic acid [10] [12] | High acid stability | Standard solid-phase peptide synthesis [12] [13] |

| Trityl | 2% Trifluoroacetic acid [10] | Moderate acid lability | Proline editing methodologies [10] |

| Silyl | Tetrabutylammonium fluoride [10] | Base sensitive | Orthogonal protection schemes [10] |

| Allyloxycarbonyl | Palladium catalysis [10] | Mild conditions | Special peptide applications [10] |

| Nitrobenzoate | Sodium azide in methanol [10] | Moderate stability | Click chemistry applications [10] |

Advanced protection strategies have incorporated allyloxycarbonyl protection, which provides palladium-catalyzed deprotection capabilities [10]. This approach offers unique advantages in peptide cyclization reactions and has proven valuable in the synthesis of complex cyclic peptides [10]. The allyloxycarbonyl group remains stable under standard peptide synthesis conditions while enabling selective deprotection through palladium-mediated processes [10].

Direct acylation approaches have also been explored, involving immediate modification of the hydroxyl group following amino acid coupling [10]. This strategy eliminates the need for separate protection steps and has been successfully applied in automated synthesis protocols [10]. The nitrobenzoate ester formation represents one such approach, providing both protection and subsequent functionalization capabilities [10].

Purification and Quality Assessment Techniques

The purification of fluorenylmethoxycarbonyl-hydroxyproline-tert-butyl-hydroxide requires sophisticated analytical techniques to ensure product quality and purity [14] [15]. High performance liquid chromatography represents the primary analytical method for purity assessment, typically employing reversed-phase columns with gradient elution systems [15] [16].

Standard high performance liquid chromatography protocols utilize C18 columns with acetonitrile-water gradient systems, often incorporating trifluoroacetic acid as a mobile phase modifier [15] [16]. The fluorenyl chromophore provides excellent ultraviolet detection capabilities at 254 nanometers, enabling sensitive quantification of the target compound and related impurities [15] [16].

Mass spectrometry analysis provides critical molecular weight confirmation and structural verification [17]. Electrospray ionization mass spectrometry has proven particularly effective for amino acid derivatives, providing both positive and negative ion mode capabilities [17]. The expected molecular ion at mass-to-charge ratio 410.2 serves as a primary identification criterion [17].

Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation capabilities, with proton nuclear magnetic resonance providing detailed information about the protecting group integrity and stereochemical configuration [5] [16]. The characteristic fluorenyl aromatic signals and tert-butyl singlet provide definitive confirmation of successful protection [5].

Table 3: Analytical Methods for Quality Assessment

| Method | Purpose | Typical Acceptance Criteria |

|---|---|---|

| High Performance Liquid Chromatography | Purity determination, impurity profiling [15] [16] | ≥98.0% purity [2] [3] |

| Mass Spectrometry | Molecular weight confirmation, structural analysis [17] | Expected molecular ion [17] |

| Nuclear Magnetic Resonance | Structure elucidation, stereochemistry [5] [16] | Correct nuclear magnetic resonance signature [5] |

| Amino Acid Analysis | Composition verification [16] | Expected amino acid ratio [16] |

| Optical Rotation | Optical purity assessment [3] [4] | [α]20/D −25±2.5° [3] [4] |

| Elemental Analysis | Elemental composition [16] | Within theoretical ±0.4% [16] |

| Karl Fischer Titration | Water content determination [16] | <1.0% water content [16] |

Amino acid analysis provides additional verification of composition and purity, particularly important for detecting hydrolysis products or incomplete protection [16]. The analysis typically involves acid hydrolysis followed by derivatization and chromatographic separation [16]. This technique offers quantitative assessment of amino acid content and can detect even trace impurities [16].

Optical rotation measurements serve as a critical quality parameter, confirming the stereochemical integrity of the product [3] [4]. The expected specific rotation value of [α]20/D −25±2.5° in methanol provides a sensitive indicator of enantiomeric purity [3] [4]. Deviations from this value may indicate racemization or the presence of stereoisomeric impurities [3] [4].

Scale-up Considerations for Research Applications

The scale-up of fluorenylmethoxycarbonyl-hydroxyproline-tert-butyl-hydroxide synthesis presents unique challenges that require careful consideration of reaction parameters, equipment limitations, and process optimization [18] [19]. Research applications typically require scales ranging from micromole quantities for initial screening to multi-gram quantities for extensive biological evaluation [18] [19].

Modern automated solid-phase peptide synthesis equipment has enabled efficient scale-up to kilogram quantities, with specialized facilities now capable of supporting synthesis scales up to 800 millimoles [18]. These automated systems incorporate sophisticated temperature control, reagent delivery, and monitoring capabilities that ensure consistent product quality across different scales [18] [19].

Temperature management becomes increasingly critical at larger scales due to heat transfer limitations and potential hot spot formation [19] [20]. Advanced reactor designs incorporating vigorous mixing and external cooling capabilities help maintain reaction temperatures within optimal ranges [19]. The use of heated reactors with continuous flow capabilities has demonstrated particular advantages for large-scale peptide synthesis applications [19].

Table 4: Scale-up Considerations for Research Applications

| Scale | Typical Batch Size | Equipment Requirements | Purification Method | Quality Control |

|---|---|---|---|---|

| Research (micromole) | 0.01-1 millimole [18] [19] | Manual synthesizer [18] | Analytical high performance liquid chromatography [15] | Mass spectrometry, nuclear magnetic resonance [17] |

| Development (millimole) | 1-10 millimoles [18] [19] | Automated peptide synthesizer [18] [19] | Preparative high performance liquid chromatography [15] | High performance liquid chromatography, mass spectrometry, nuclear magnetic resonance [15] [17] |

| Pilot (tens of millimoles) | 10-100 millimoles [18] [19] | Multi-vessel reactor [18] [19] | Semi-preparative high performance liquid chromatography [15] | Full analytical suite [16] |

| Production (hundreds of millimoles) | 100-1000 millimoles [18] [19] | Large-scale solid-phase peptide synthesis equipment [18] | Industrial high performance liquid chromatography/crystallization [21] | Current good manufacturing practice protocols [22] |

| Industrial (>1 mole) | >1000 millimoles [18] [23] | Industrial reactors [23] | Multi-column systems [20] | Regulatory compliance [22] |

Solvent management represents a significant consideration in scale-up operations, particularly given the large volumes required for washing and purification steps [20]. Recent innovations in wash-free solid-phase peptide synthesis have demonstrated potential for dramatic solvent reduction, achieving up to 95% waste reduction while maintaining product quality [20]. These approaches utilize volatile base systems and directed headspace flushing to eliminate traditional washing requirements [20].

Process optimization for scale-up typically involves systematic evaluation of reaction parameters including coupling times, reagent concentrations, and temperature profiles [24] [25]. Microwave-assisted synthesis has shown particular promise for scale-up applications, enabling rapid cycle times and improved coupling efficiencies even at large scales [22]. Modern microwave systems can accommodate synthesis scales ranging from micromoles to hundreds of millimoles while maintaining consistent heating profiles [22].

Quality control requirements become increasingly stringent at larger scales, often requiring implementation of current good manufacturing practice protocols for production-scale syntheses [22]. This includes comprehensive documentation, validated analytical methods, and strict batch-to-batch consistency requirements [22]. Advanced process analytical technology enables real-time monitoring of synthesis progress and quality parameters throughout the production process [18] [19].

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural elucidation of Fluorenylmethyloxycarbonyl-4-tert-butoxy-L-hydroxyproline [1] [2]. Proton nuclear magnetic resonance analysis provides detailed information regarding the hydrogen environments within the molecular framework. The fluorenyl protecting group exhibits characteristic aromatic proton signals in the downfield region, typically appearing between 7.26 and 7.83 parts per million in methanol-d4 or deuterated chloroform solvents [1] [3].

The pyrrolidine ring system demonstrates distinctive coupling patterns that reveal conformational preferences and ring pucker characteristics. Analysis of coupling constants between hydrogen atoms on the pyrrolidine ring enables determination of the predominant ring conformation, with small coupling constants approximately 2.0 hertz indicating carbon-gamma-endo conformations [1]. The tert-butyl protecting group manifests as a singlet resonance around 1.18 parts per million, integrating for nine protons [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding carbonyl environments. The carboxylic acid carbonyl carbon typically resonates in the 170-180 parts per million range, while the carbamate carbonyl appears at slightly higher field [1] [4]. The fluorenyl carbons display characteristic patterns between 120-145 parts per million, consistent with aromatic carbon environments.

Specialized nuclear magnetic resonance techniques enable quantitative analysis of protecting group incorporation. The fluorenyl chromophore absorption at 301 nanometers with an extinction coefficient of 7,800 inverse molar inverse centimeters provides a reliable method for quantifying protecting group content during synthesis monitoring [5].

Mass Spectrometry Applications

Mass spectrometry represents an indispensable analytical tool for confirming molecular weight and structural integrity of Fluorenylmethyloxycarbonyl-4-tert-butoxy-L-hydroxyproline [6] [2]. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 410, corresponding to the molecular ion plus hydrogen [7]. Sodium adduct ions appear at mass-to-charge ratio 432, providing additional confirmation of molecular weight [1].

Matrix-assisted laser desorption ionization mass spectrometry offers complementary ionization capabilities, particularly valuable for analyzing larger peptide constructs containing this amino acid derivative [6]. The technique demonstrates excellent sensitivity and accuracy for molecular weight determination across broad mass ranges.

High-resolution mass spectrometry enables precise molecular formula confirmation, with typical accuracy better than 5 parts per million mass deviation [1]. This precision proves essential for distinguishing between closely related structural isomers and confirming the presence of protecting groups.

Tandem mass spectrometry techniques provide fragmentation patterns that reveal structural details about the protecting group architecture. Characteristic fragmentation involves loss of the tert-butyl group and fluorenylmethyloxycarbonyl moiety, generating diagnostic product ions that confirm structural assignments [7].

Infrared and Raman Spectroscopy

Infrared spectroscopy provides valuable functional group identification and purity assessment for Fluorenylmethyloxycarbonyl-4-tert-butoxy-L-hydroxyproline [8] [4]. The carboxylic acid carbonyl stretching vibration appears in the 1710-1730 inverse centimeters region, while the carbamate carbonyl manifests between 1680-1720 inverse centimeters [4] [9]. These characteristic absorptions enable rapid confirmation of functional group integrity.

Aromatic carbon-carbon stretching vibrations from the fluorenyl protecting group produce absorption bands in the 1600-1650 inverse centimeters range [9]. Aliphatic carbon-hydrogen stretching modes appear between 2800-3000 inverse centimeters, providing information about the alkyl substituents [9].

The infrared spectrum serves as a fingerprint for compound identification, with characteristic peak patterns enabling discrimination between different protecting group derivatives [8]. Spectral comparison with reference standards facilitates quality control and purity assessment during manufacturing processes.

Raman spectroscopy offers complementary vibrational information, particularly valuable for analyzing crystalline samples and investigating conformational preferences [10]. The technique demonstrates sensitivity to ring pucker conformations and can provide insights into solid-state structural arrangements.

X-ray Crystallography Studies

X-ray crystallography represents the definitive method for determining three-dimensional molecular structure of Fluorenylmethyloxycarbonyl-4-tert-butoxy-L-hydroxyproline derivatives [1] . Crystal structures reveal precise bond lengths, bond angles, and torsional relationships that define molecular geometry.

Crystallographic analysis of related hydroxyproline derivatives demonstrates the importance of protecting group conformations on overall molecular architecture [1]. The fluorenyl protecting group typically adopts planar conformations that minimize steric interactions with the pyrrolidine ring system.

Crystal packing arrangements provide insights into intermolecular interactions, including hydrogen bonding patterns and van der Waals contacts [1]. These interactions influence physical properties such as solubility and melting point characteristics.

The crystal structures reveal pyrrolidine ring pucker preferences, with the 4-tert-butoxy substituent enforcing specific conformational states through steric and electronic effects [1] . The tert-butyl group orientation minimizes unfavorable interactions with neighboring atoms while maintaining optimal protecting group geometry.

Optical Activity and Chiral Properties

Fluorenylmethyloxycarbonyl-4-tert-butoxy-L-hydroxyproline exhibits characteristic optical activity due to its chiral center configuration [3] [2]. The specific rotation measures negative 25 plus or minus 2.5 degrees when measured at the sodium D-line wavelength using 1 percent concentration in methanol [3] [2] [12].

Optical rotation measurements provide essential information for confirming stereochemical integrity and enantiomeric purity [13] [14]. The technique enables detection of racemization or epimerization that might occur during synthesis or storage conditions.

Chiral high-performance liquid chromatography using specialized stationary phases enables quantitative determination of enantiomeric excess [15]. The method typically achieves enantiomeric purity specifications exceeding 99 percent for pharmaceutical-grade materials [8].

Circular dichroism spectroscopy provides detailed information about conformational preferences and secondary structure propensities [16]. The technique proves particularly valuable for analyzing peptide constructs containing this amino acid derivative, revealing effects on overall peptide conformation.

The optical activity serves as a sensitive probe for monitoring chemical stability and detecting degradation processes that might affect stereochemical integrity [17] [13]. Regular optical rotation measurements enable quality control monitoring throughout storage and handling procedures.

| Analytical Parameter | Specification/Value | Method |

|---|---|---|

| Molecular Weight | 409.47 g/mol | Mass Spectrometry |

| Optical Activity | [α]20/D −25±2.5° (c=1%, MeOH) | Polarimetry |

| Purity by HPLC | ≥98.0% | High Performance Liquid Chromatography |

| Enantiomeric Purity | ≥99.0% | Chiral HPLC |

| Water Content | ≤1.50% | Karl Fischer Titration |

| Melting Point | ~63°C | Differential Scanning Calorimetry |

| Appearance | White Powder | Visual Inspection |

[Table: Key Analytical Specifications for Fmoc-Hyp(tBu)-OH]

| Spectroscopic Technique | Parameter | Typical Range | Solvent |

|---|---|---|---|

| 1H NMR | Fluorenyl Aromatics | 7.26-7.83 ppm | MeOH-d4 |

| 13C NMR | Carbonyl Carbon | 170-180 ppm | MeOH-d4 |

| IR Spectroscopy | C=O Stretch (COOH) | 1710-1730 cm⁻¹ | CHCl3 |

| Mass Spectrometry | [M+H]+ | 410 m/z | ESI-MS |

| UV Spectroscopy | Fluorenyl λmax | 301 nm | DMF |

[Table: Spectroscopic Characterization Parameters for Fmoc-Hyp(tBu)-OH]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant